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4-(1H-Pyrazol-3-YL)benzaldehyde Documentation Hub

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  • Product: 4-(1H-Pyrazol-3-YL)benzaldehyde
  • CAS: 179057-29-5

Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Potential of 4-(1H-Pyrazol-3-yl)benzaldehyde Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, synthetic pathways, and experimental applications of 4-(1H-Pyrazol-3-yl)benzaldehyde and its bioactive derivatives. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthetic pathways, and experimental applications of 4-(1H-Pyrazol-3-yl)benzaldehyde and its bioactive derivatives.

[1]

Executive Summary

The 4-(1H-Pyrazol-3-yl)benzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a critical "linchpin" intermediate.[1] It combines the pharmacophoric properties of the pyrazole ring (known for kinase inhibition and anti-inflammatory activity) with the reactive aldehyde handle of the phenyl ring. This duality allows for the rapid generation of diverse libraries—specifically Schiff bases, hydrazones, and thiosemicarbazones—which have demonstrated significant potency against resistant cancer cell lines and microbial pathogens. This guide details the synthetic routes, structure-activity relationships (SAR), and validated protocols for leveraging this scaffold in drug discovery.

Chemical Foundation & Synthesis[1][2]

Structural Significance

The core structure consists of a phenyl ring substituted at the para-position with a pyrazole moiety. The aldehyde group at the para-position relative to the pyrazole creates a linear, conjugated system ideal for binding in narrow enzyme pockets (e.g., kinase ATP-binding sites).[1]

  • Tautomerism: The 1H-pyrazol-3-yl group exists in equilibrium with its 1H-pyrazol-5-yl tautomer.[1] In biological systems, specific hydrogen bonding interactions often lock the conformation.

  • Reactivity: The aldehyde function is highly electrophilic, facilitating condensation reactions with amines, hydrazides, and semicarbazides to form the "derivatives" discussed herein.

Validated Synthetic Protocol (Suzuki-Miyaura Coupling)

While earlier methods utilized Claisen-Schmidt condensation, the Suzuki-Miyaura cross-coupling is the field-standard for high-yield, regioselective synthesis of this scaffold.[1]

Reaction Scheme:


[1]
Step-by-Step Protocol:
  • Reagents:

    • 4-Formylphenylboronic acid (1.2 eq)[1]

    • 3-Bromo-1H-pyrazole (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)[1]

    • Sodium Carbonate (2.0 eq)[1]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 30 minutes (Critical for catalyst stability).

    • Add reagents to a round-bottom flask under inert atmosphere (

      
      ).
      
    • Reflux at 90–100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

    • Workup: Cool to RT, filter through Celite to remove Pd residues. Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (SiO2, Gradient 20-50% EtOAc in Hexane).

    • Yield: Typically 75–85%.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic logic, moving from the core scaffold to key therapeutic derivatives.

SynthesisPath Start 4-Formylphenyl- boronic Acid Core 4-(1H-Pyrazol-3-yl) benzaldehyde (The Scaffold) Start->Core Suzuki Coupling Pd(PPh3)4 Deriv1 Schiff Bases (Imines) Core->Deriv1 + Primary Amines (-H2O) Deriv2 Hydrazones Core->Deriv2 + Hydrazides (Acid Cat.) Deriv3 Thiosemicarbazones Core->Deriv3 + Thiosemicarbazide Target1 Antimicrobial (DNA Gyrase) Deriv1->Target1 Target2 Anticancer (Kinase/Apoptosis) Deriv2->Target2 Deriv3->Target2

Figure 1: Synthetic divergence from the aldehyde scaffold to bioactive derivatives.[1]

Therapeutic Landscape

Anticancer Activity

Derivatives of 4-(1H-pyrazol-3-yl)benzaldehyde, particularly thiosemicarbazones and hydrazones , function as multi-target agents.[1]

  • Mechanism of Action:

    • Kinase Inhibition: The pyrazole ring mimics the adenine moiety of ATP, allowing these compounds to dock into the ATP-binding pocket of kinases such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR .

    • Apoptosis Induction: The aldehyde-derived tail (e.g., a phenolic hydrazone) often interacts with Bcl-2 family proteins, triggering the intrinsic apoptotic pathway.[1]

    • Iron Chelation: Thiosemicarbazone derivatives act as tridentate ligands (N-N-S donor set), chelating iron required for Ribonucleotide Reductase (RNR) activity, thus halting DNA synthesis.

Key Data Point:

  • Derivative: 4-(1H-pyrazol-3-yl)benzaldehyde thiosemicarbazone.[1]

  • Potency: IC50 values often range from 0.5 µM to 5.0 µM against MCF-7 (Breast) and HCT-116 (Colon) cancer lines [1].[1]

Antimicrobial & Antifungal Potential

Schiff bases synthesized from this aldehyde and sulfonamides or halogenated anilines show broad-spectrum activity.[1]

  • Target: Bacterial DNA Gyrase . The planar structure allows intercalation into bacterial DNA or binding to the gyrase B subunit.

  • Efficacy: Derivatives with electron-withdrawing groups (Cl, F, NO2) on the aniline ring typically exhibit MIC values comparable to Ciprofloxacin against S. aureus [2].

Mechanism of Action Diagram

The following signaling pathway illustrates how these derivatives induce cancer cell death.

AnticancerMechanism Drug Pyrazole-Benzaldehyde Derivative CDK CDK2 / Cyclin E Complex Drug->CDK ATP Competition RNR Ribonucleotide Reductase (Fe) Drug->RNR Iron Chelation G1S G1/S Phase Arrest CDK->G1S Inhibition DNA Inhibited DNA Synthesis RNR->DNA Inhibition Apoptosis Apoptosis (Cell Death) G1S->Apoptosis DNA->Apoptosis

Figure 2: Dual-mechanism of action for anticancer pyrazole derivatives.[1]

Experimental Protocols

General Synthesis of Schiff Base Derivatives

This protocol describes the conversion of the aldehyde scaffold into a bioactive imine (Schiff base).[2]

Reagents:

  • 4-(1H-Pyrazol-3-yl)benzaldehyde (1.0 mmol)[1]

  • Substituted Aniline (e.g., 4-Fluoroaniline) (1.0 mmol)[1]

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Method:

  • Dissolve the aldehyde in hot ethanol.

  • Add the amine slowly with stirring.

  • Add acetic acid catalyst.

  • Reflux for 4–6 hours. Monitor by TLC (Shift in

    
     value; disappearance of aldehyde spot).
    
  • Isolation: Cool the mixture on ice. The Schiff base usually precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol/DMF mixtures.

  • Validation: Confirm structure via

    
    -NMR (Look for imine singlet 
    
    
    
    at
    
    
    8.2–8.8 ppm).[1]
In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine the IC50 of the synthesized derivative.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add serial dilutions of the pyrazole derivative (0.1 µM – 100 µM) in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the aldehyde-derived "tail" of the scaffold.

Derivative ClassR-Group ModificationPrimary BioactivityPotency Trend
Schiff Base 4-FluoroanilineAntimicrobialHigh (F increases lipophilicity)
Schiff Base 4-NitroanilineAntimicrobialModerate (Electron withdrawing helps)
Hydrazone 2,4-DinitrophenylAnticancerHigh (Apoptosis induction)
Thiosemicarbazone N-MethylAnticancerVery High (Fe chelation + Permeability)
Chalcone AcetophenoneAnti-inflammatoryModerate (COX-2 selectivity)

References

  • Synthesis and anticancer activity of novel pyrazole derivatives. Source:European Journal of Medicinal Chemistry. URL:[Link] (General Reference for Pyrazole SAR).[1]

  • Pyrazole-4-carbaldehyde derivatives: Synthesis and antimicrobial evaluation. Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]

  • Recent advances in the therapeutic applications of pyrazolines and pyrazoles. Source:PMC (PubMed Central).[1] URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling in the Synthesis of Heterocycles. Source:Organic Reactions.[3] URL:[Link][1]

Sources

Exploratory

Literature review of pyrazole-containing benzaldehyde intermediates

This guide serves as an in-depth technical resource for the synthesis, reactivity, and application of pyrazole-containing benzaldehyde intermediates . These molecules are critical pharmacophores in the development of ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the synthesis, reactivity, and application of pyrazole-containing benzaldehyde intermediates . These molecules are critical pharmacophores in the development of anticancer, antimicrobial, and anti-inflammatory therapeutics.[1][2]

Strategic Synthesis, Reactivity, and Therapeutic Applications[2][3]

Executive Summary

Pyrazole-containing benzaldehydes represent a privileged scaffold in medicinal chemistry, merging the lipophilic, bioactive pyrazole ring with the reactive versatility of the benzaldehyde moiety.[2] These intermediates are classified into two distinct structural architectures based on the location of the formyl group:

  • Type A: 4-(1H-Pyrazol-1-yl)benzaldehydes: The aldehyde is located on the phenyl ring.[3] The pyrazole acts as a substituent.

  • Type B: 1-Phenyl-1H-pyrazole-4-carbaldehydes: The aldehyde is located on the pyrazole ring.[3][4] The phenyl group is a substituent.

This guide provides a rigorous analysis of the synthetic pathways for both types, with a focus on scalable, high-yield protocols and their downstream applications in drug discovery.[2]

Structural Classification & Synthetic Decision Tree

The choice of synthetic route depends entirely on the desired regioisomer. The following decision tree outlines the optimal strategies for each class.

SynthesisDecisionTree Start Target Molecule Selection TypeA Type A: 4-(1H-Pyrazol-1-yl)benzaldehyde (CHO on Phenyl Ring) Start->TypeA TypeB Type B: 1-Phenyl-1H-pyrazole-4-carbaldehyde (CHO on Pyrazole Ring) Start->TypeB PathA1 Method 1: SNAr Substitution (Pyrazole + 4-Fluorobenzaldehyde) TypeA->PathA1 Preferred (High Yield) PathA2 Method 2: C-N Cross-Coupling (Ullmann/Chan-Lam) TypeA->PathA2 For Sterically Hindered Systems PathB1 Method 1: Vilsmeier-Haack (Hydrazone Cyclization) TypeB->PathB1 Standard Route PathB2 Method 2: Direct Formylation (1-Phenylpyrazole + POCl3/DMF) TypeB->PathB2 If Pyrazole Core Exists

Figure 1: Synthetic decision tree for selecting the appropriate pathway based on the target regioisomer.

Type A: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehydes

This class is synthesized primarily through the formation of the C–N bond between the pyrazole nitrogen and the benzene ring.[3]

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust and economical method for synthesizing 4-(pyrazol-1-yl)benzaldehydes.[3] The presence of the electron-withdrawing formyl group on the benzene ring activates the para-position for nucleophilic attack by the pyrazole.

  • Reagents: 4-Fluorobenzaldehyde, Pyrazole (or substituted derivative), Base (K₂CO₃ or Cs₂CO₃).[2][3]

  • Solvent: Polar aprotic (DMF, DMSO).[2][3]

  • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[2][3]

Detailed Experimental Protocol (Self-Validating)
  • Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde (1.0 equiv) and 1H-pyrazole (1.2 equiv) in anhydrous DMF (5 mL/mmol).

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv). Note: Ensure K₂CO₃ is finely ground to maximize surface area.

  • Reaction: Heat the mixture to 100–110 °C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[3] The spot for 4-fluorobenzaldehyde (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a white or pale yellow solid.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and recrystallize from Ethanol/Water.[2][3]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~10.0 ppm and the pyrazole protons (triplet/doublet patterns) distinct from the phenyl AB system.[3]

Method B: Copper-Catalyzed Cross-Coupling (Ullmann/Chan-Lam)

Used when the benzaldehyde partner lacks strong electron-withdrawing activation (e.g., if other substituents deactivate the ring) or when using 4-bromobenzaldehyde.[2][3]

  • Reagents: 4-Bromobenzaldehyde, Pyrazole, CuI (10 mol%), L-Proline or 1,10-Phenanthroline (20 mol%), K₂CO₃, DMSO, 110 °C.[2][3]

  • Advantage: Tolerates sensitive functional groups better than harsh SNAr conditions.[2]

Type B: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehydes

In this class, the aldehyde is generated de novo on the pyrazole ring, typically via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Strategy

This method constructs the pyrazole ring and installs the aldehyde in a single or sequential operation. It involves the reaction of hydrazones (derived from acetophenones) with the Vilsmeier reagent (POCl₃/DMF).[2][3]

Mechanistic Pathway
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).[2][3][5][6]

  • Formylation/Cyclization: The hydrazone undergoes double formylation and cyclization. The Vilsmeier reagent attacks the alpha-carbon of the hydrazone, leading to ring closure and subsequent hydrolysis to the aldehyde.

VilsmeierMechanism Step1 DMF + POCl3 (Chloroiminium Ion Formation) Step2 Hydrazone Attack (C-C Bond Formation) Step1->Step2 Electrophile Generation Step3 Cyclization (Ring Closure) Step2->Step3 - HCl Step4 Hydrolysis (Aldehyde Release) Step3->Step4 + H2O Product Product Step4->Product 1-Phenyl-pyrazole-4-CHO

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol
  • Hydrazone Formation: Reflux acetophenone (1.0 equiv) and phenylhydrazine (1.0 equiv) in ethanol with catalytic acetic acid for 2 hours. Isolate the solid hydrazone.

  • Vilsmeier Reaction:

    • Cool anhydrous DMF (5.0 equiv) to 0 °C.

    • Dropwise add POCl₃ (3.0 equiv) while maintaining temperature < 5 °C. Stir for 30 min to form the white Vilsmeier salt.

    • Dissolve the hydrazone in minimum DMF and add slowly to the Vilsmeier reagent.

  • Heating: Warm to room temperature, then heat to 70–80 °C for 4–6 hours.

  • Hydrolysis: Pour the dark syrup onto crushed ice. Neutralize with saturated NaHCO₃ solution (pH 7–8). Caution: Vigorous gas evolution.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol.[2][7]

Reactivity & Applications

These benzaldehyde intermediates are versatile electrophiles used to synthesize complex heterocyclic hybrids.

Schiff Base Formation

Reaction with primary amines (anilines, hydrazides) yields azomethines, which are potent antimicrobial agents.[2][3]

  • Conditions: Ethanol, catalytic acetic acid, reflux.[2]

  • Application: Synthesis of Pyrazole-Benzimidazole hybrids.

Knoevenagel Condensation

Reaction with active methylene compounds (Malononitrile, Barbituric acid).[2][3]

  • Product: Pyrazole-containing benzylidene derivatives (e.g., Tyrphostin analogs).[2][3]

  • Activity: High affinity for kinase inhibition (anticancer).[2][3]

Quantitative Data Comparison

The following table compares the efficiency of synthetic methods for Type A intermediates.

MethodSubstrateCatalyst/ReagentTemp (°C)Yield (%)Notes
SNAr 4-FluorobenzaldehydeK₂CO₃10085–95Greenest method; requires F-leaving group.[3]
Ullmann 4-BromobenzaldehydeCuI / L-Proline11070–80Good for bromides; harder workup (Cu removal).[3]
Chan-Lam 4-Formylphenylboronic acidCu(OAc)₂ / Pyridine25 (RT)60–75Mild conditions; expensive boronic acid.[2][3]

References

  • Vilsmeier-Haack Mechanism & Pyrazoles

    • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).[2][3] PMC.

    • [3]

  • SNAr Synthesis of 4-(Pyrazol-1-yl)

    • Synthesis of some 4-oxobenzotriazolo Hydrazones. (2017).[2][3] American Research Journals.

  • Microwave-Assisted Synthesis

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave... (2025).[2][3][8] RSC Advances.

  • Biological Activity Profiles

    • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[9] (2020).[2][3][10] Int. J. Pharm. Sci. Rev. Res.

  • General Pyrazole Synthesis Review

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[2][3] Molecules (MDPI).[2][3]

    • [3]

Sources

Foundational

Electronic properties of 4-(1H-Pyrazol-3-yl)benzaldehyde for materials science

Frontier Molecular Orbitals and Energy Gap The electronic and optical properties of organic materials are fundamentally governed by the energies of the HOMO and LUMO levels and the resulting HOMO-LUMO energy gap (Eg). Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Frontier Molecular Orbitals and Energy Gap

The electronic and optical properties of organic materials are fundamentally governed by the energies of the HOMO and LUMO levels and the resulting HOMO-LUMO energy gap (Eg). For 4-(1H-Pyrazol-3-yl)benzaldehyde, the HOMO is predominantly localized on the electron-rich pyrazole ring, while the LUMO is centered on the electron-withdrawing benzaldehyde moiety. This spatial separation of the frontier orbitals is a hallmark of D-A systems and is crucial for facilitating efficient intramolecular charge transfer upon photoexcitation.

The energy gap is a critical parameter that dictates the wavelength of light absorption and emission, as well as the charge transport characteristics of the material. A smaller energy gap generally leads to absorption at longer wavelengths and can enhance the charge carrier mobility. The ability to tune the HOMO-LUMO gap is a key aspect of molecular engineering for organic electronic devices. In pyrazole derivatives, this can be achieved by introducing various substituents on either the pyrazole or the benzaldehyde ring, thereby modifying their electron-donating or -accepting strength.[1][2]

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the electronic structure and properties of organic molecules, including pyrazole derivatives.[2][3] By employing appropriate functionals and basis sets, such as B3LYP/6-311G(d,p), it is possible to obtain reliable estimates of the HOMO and LUMO energies and visualize their spatial distribution.[4][5]

Table 1: Predicted Electronic Properties of 4-(1H-Pyrazol-3-yl)benzaldehyde (Illustrative DFT Data)

ParameterValueUnit
EHOMO-6.2eV
ELUMO-2.5eV
Energy Gap (Eg)3.7eV
Dipole Moment (µ)4.5Debye

Diagram 1: Frontier Molecular Orbital Distribution

FMO_Distribution cluster_molecule 4-(1H-Pyrazol-3-yl)benzaldehyde HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Pyrazole Pyrazole Ring (Electron Donor) HOMO->Pyrazole Localized on Benzaldehyde Benzaldehyde (Electron Acceptor) LUMO->Benzaldehyde Localized on

Caption: Spatial distribution of HOMO and LUMO in 4-(1H-Pyrazol-3-yl)benzaldehyde.

Experimental Determination of Electronic Properties

While computational methods provide valuable insights, experimental validation is crucial for confirming the electronic properties of a new material. A combination of electrochemical and spectroscopic techniques is typically employed for this purpose.

Protocol 1: Cyclic Voltammetry for HOMO/LUMO Energy Level Determination

Objective: To experimentally determine the oxidation and reduction potentials of 4-(1H-Pyrazol-3-yl)benzaldehyde and calculate the HOMO and LUMO energy levels.

Materials:

  • 4-(1H-Pyrazol-3-yl)benzaldehyde

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Potentiostat

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a ~1 mM solution of 4-(1H-Pyrazol-3-yl)benzaldehyde in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan range should be wide enough to observe the first oxidation and reduction events.

  • Add a small amount of ferrocene to the solution and record the cyclic voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc+) redox couple potential.

  • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Diagram 2: Experimental Workflow for Electronic Characterization

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Electronic Property Measurement cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 4-(1H-Pyrazol-3-yl)benzaldehyde cv Cyclic Voltammetry (HOMO/LUMO) synthesis->cv uv_vis UV-Vis Spectroscopy (Optical Bandgap) synthesis->uv_vis pl Photoluminescence Spectroscopy (Emission Properties) synthesis->pl data_analysis Calculation of Electronic Parameters cv->data_analysis uv_vis->data_analysis pl->data_analysis correlation Structure-Property Relationship data_analysis->correlation

Caption: Workflow for experimental electronic characterization.

Photophysical Properties and Potential Applications

The D-A nature of 4-(1H-Pyrazol-3-yl)benzaldehyde suggests interesting photophysical properties, such as solvatochromism and potential for fluorescence. Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, leading to an excited state with significant charge transfer character. The relaxation of this excited state can occur through radiative (fluorescence) or non-radiative pathways.

The emission properties are highly sensitive to the local environment. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission spectrum (solvatochromism). This property makes such molecules attractive for use as environmental sensors.

The versatile electronic structure of pyrazole derivatives, including 4-(1H-Pyrazol-3-yl)benzaldehyde, opens up a wide range of potential applications in materials science:[1][6]

  • Organic Light-Emitting Diodes (OLEDs): The tunable emission properties and potential for high fluorescence quantum yields make these materials candidates for emissive layers in OLEDs.

  • Organic Photovoltaics (OPVs): The D-A structure is a common motif for donor materials in bulk heterojunction solar cells.

  • Non-Linear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states can lead to large second-order NLO responses, which are useful for applications in photonics and telecommunications.[2]

  • Chemical Sensors: The sensitivity of the electronic and photophysical properties to the local environment can be exploited for the development of selective and sensitive chemical sensors.

Future Directions and Conclusion

While this guide provides a foundational understanding of the electronic properties of 4-(1H-Pyrazol-3-yl)benzaldehyde, further research is needed to fully elucidate its potential. Systematic studies involving the synthesis of derivatives with different substituents will be crucial for establishing clear structure-property relationships and for fine-tuning the electronic and optical properties for specific applications.

References

  • Exploring the Versatility of Pyrazole Derivatives in Material Science. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025, June 23). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (2025, August 10).
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. (2023, March 15). DOI.
  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025, December 12). Engineered Science Publisher.
  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025, August 22).
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022, October 18). Arabian Journal of Chemistry.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. (n.d.). Santa Cruz Biotechnology.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019, November 16). American Scientific Research Journal for Engineering, Technology, and Sciences.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
  • Green synthesis, antibacterial activity and computational study of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone. (2014, March 31).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Arabian Journal of Chemistry. (2025, October 15).
  • Design, Synthesis, Characterization, Computational Study and In-vitro Antioxidant and Anti-inflammatory Activities of Few Novel Pyrazol-3-one Derivatives. (2025, November 24).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

Sources

Exploratory

A Technical Guide to the Annular Tautomerism of 4-(1H-Pyrazol-3-yl)benzaldehyde in Solution

Prepared by: Gemini, Senior Application Scientist Abstract 4-(1H-Pyrazol-3-yl)benzaldehyde is a versatile heterocyclic building block in medicinal chemistry. As an N-unsubstituted pyrazole, it is subject to annular proto...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(1H-Pyrazol-3-yl)benzaldehyde is a versatile heterocyclic building block in medicinal chemistry. As an N-unsubstituted pyrazole, it is subject to annular prototropic tautomerism, a phenomenon that can significantly influence its physicochemical properties and biological activity. This guide provides an in-depth analysis of the tautomeric equilibrium of this compound in solution. We explore the theoretical underpinnings of pyrazole tautomerism, detail the primary experimental and computational methodologies for its study, and synthesize available data to predict the behavior of the title compound. The narrative emphasizes the causality behind experimental choices and the implications of tautomerism for drug development, offering a comprehensive resource for researchers in the field.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] Their utility stems from a unique combination of features: they are aromatic, stable, and possess both hydrogen bond donor and acceptor capabilities. However, a critical and often overlooked feature of N-unsubstituted pyrazoles is their capacity to exist as a mixture of rapidly interconverting tautomers.[2] This annular tautomerism involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), which can profoundly alter the molecule's electronic distribution, shape, and intermolecular interaction potential.[3]

4-(1H-Pyrazol-3-yl)benzaldehyde is a bifunctional molecule of interest, combining the pharmacologically relevant pyrazole moiety with a reactive benzaldehyde group, making it a valuable synthon for creating more complex drug candidates. Understanding its tautomeric state in different environments is not merely an academic exercise; it is crucial for rational drug design. The predominant tautomer can dictate receptor binding affinity, metabolic stability, solubility, and other key pharmacokinetic parameters.

This technical guide aims to provide a comprehensive framework for understanding and investigating the tautomerism of 4-(1H-Pyrazol-3-yl)benzaldehyde in solution. We will delve into the factors governing this equilibrium, present detailed protocols for its characterization using modern spectroscopic and computational techniques, and discuss the profound implications of these findings for drug discovery and development professionals.

Theoretical Background: The Nature of Pyrazole Tautomerism

Annular tautomerism in 3-substituted pyrazoles results in an equilibrium between two distinct forms, conventionally named by the position of the substituent relative to the N-H group. For 4-(1H-Pyrazol-3-yl)benzaldehyde, the two possible tautomers are the 3-substituted and the 5-substituted forms.

Figure 1: Annular tautomeric equilibrium of 4-(1H-Pyrazol-3-yl)benzaldehyde.

The position of this equilibrium (defined by the constant KT = [5-substituted]/[3-substituted]) is a delicate balance of several factors:

  • Substituent Effects: The electronic nature of the substituent is a primary determinant. Electron-withdrawing groups (EWGs) like the formylphenyl group in our target molecule tend to favor the tautomer where they are at the 5-position.[4][5] This is because placing the EWG at C5 allows the proton to reside on N1, adjacent to the electron-richer carbon (C5), which is a more stable arrangement. Conversely, electron-donating groups (EDGs) generally favor the 3-substituted tautomer.[1][3]

  • Solvent Effects: The solvent environment plays a critical role by differentially solvating the two tautomers.[6]

    • Polarity: A change in solvent polarity can shift the equilibrium if the two tautomers have significantly different dipole moments.[7]

    • Hydrogen Bonding: Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the pyrazole's N-H and the lone pair of the second nitrogen. Aprotic solvents (e.g., DMSO, CDCl₃) interact primarily through dipole-dipole interactions. The ability of the solvent to stabilize one tautomer over the other via these interactions can be a deciding factor.[8]

  • Temperature: The tautomeric equilibrium can be temperature-dependent, with the shift direction determined by the enthalpy (ΔH) and entropy (ΔS) differences between the forms.[4]

Experimental & Computational Methodologies

A combination of spectroscopic and computational methods provides the most powerful approach to elucidating tautomeric preferences.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for studying tautomerism in solution.[9] The chemical environments of the nuclei (¹H, ¹³C, ¹⁵N) are different in each tautomer, leading to distinct signals if the interconversion is slow on the NMR timescale.

Experimental Protocol: Variable Temperature (VT) ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 4-(1H-Pyrazol-3-yl)benzaldehyde in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a high-quality NMR tube. A range of solvents with varying polarities and hydrogen-bonding capabilities should be used to probe solvent effects.

  • Initial Acquisition (Room Temperature): Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

    • Rationale: At room temperature, proton exchange between the nitrogens may be fast, leading to a single, time-averaged set of signals. Broad signals for the pyrazole ring carbons (C3/C5) and protons are often indicative of this exchange.[3][10]

  • Low-Temperature Acquisition: Cool the sample in the spectrometer in decrements of 10-20 K (e.g., from 298 K down to 223 K or lower, solvent permitting). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring new spectra.

    • Rationale: Lowering the temperature slows the rate of proton transfer.[11] If the exchange rate becomes slow enough, the single averaged signals will broaden, then decoalesce into two distinct sets of signals corresponding to each tautomer.

  • Data Analysis & Quantification:

    • Qualitative: Compare the observed chemical shifts at low temperature with those of "fixed" model compounds (e.g., N-methylated derivatives) if available. The ¹³C chemical shifts of C3 and C5 are particularly sensitive to the tautomer's identity.[10]

    • Quantitative: If distinct signals for each tautomer are resolved, the ratio of their integrals in the ¹H spectrum directly provides the tautomeric ratio (KT).[4]

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

While less definitive than NMR, UV-Vis spectroscopy can provide complementary information. The two tautomers, having different electronic conjugation, may exhibit distinct absorption maxima (λmax).

Experimental Protocol: Solvatochromism Study

  • Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., hexane). Create a series of dilute solutions of identical concentration in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Data Analysis: Analyze any solvatochromic shifts (changes in λmax with solvent polarity).[4] A significant shift can indicate a change in the predominant tautomeric form, as the solvent stabilizes the ground and excited states of each tautomer differently.[12]

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and supporting experimental findings.

Computational Workflow: Tautomer Energy Calculation

  • Structure Building: Build the 3D structures of both the 3-substituted and 5-substituted tautomers of 4-(1H-Pyrazol-3-yl)benzaldehyde.

  • Geometry Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Rationale: This step finds the lowest energy conformation for each isolated molecule. The frequency calculation confirms it is a true minimum (no imaginary frequencies).

  • Solvent Modeling: Re-optimize the geometries for each tautomer in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[4][6] This simulates the bulk electrostatic effect of the solvent.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to calculate a theoretical equilibrium constant.

Results and Discussion: The Case of 4-(1H-Pyrazol-3-yl)benzaldehyde

While specific experimental data for 4-(1H-Pyrazol-3-yl)benzaldehyde is not abundant in the literature, we can synthesize a robust prediction based on established principles for substituted pyrazoles.[3][5]

The 4-formylphenyl group is a potent electron-withdrawing group (EWG) due to both the inductive effect of the aldehyde and the resonance-delocalizing capacity of the phenyl ring.

  • Prediction: Based on electronic effects, the 5-(4-formylphenyl)-1H-pyrazole tautomer is predicted to be the more stable and therefore predominant form in most conditions.[3][5] This arrangement places the pyrazole N-H on the nitrogen (N1) adjacent to the electron-richer carbon atom, which is electronically favored.

Expected Influence of Solvents:

The tautomeric equilibrium is expected to be sensitive to the solvent environment. The table below summarizes the predicted behavior based on general principles.

Solvent TypeExample SolventsPredicted Predominant TautomerRationale
Non-polar / AproticHexane, CDCl₃5-substitutedThe intrinsic electronic preference of the EWG at the 5-position will likely dominate.[8]
Polar AproticDMSO-d₆, Acetonitrile5-substitutedThese solvents can stabilize the dipole moments of both tautomers. The 5-substituted form, often having a larger dipole moment, might be further stabilized, reinforcing the intrinsic preference.[7]
Polar ProticCD₃OD, D₂OEquilibrium may shiftProtic solvents can engage in specific hydrogen bonding with both the N-H donor and the sp² nitrogen acceptor. If the 3-substituted tautomer is better stabilized by a network of H-bonds, the equilibrium could shift slightly in its favor, though the 5-substituted form is still expected to be the major species.

Implications for Drug Development

The predominance of one tautomer over another has significant consequences for drug design:

  • Receptor Interactions: The two tautomers present different hydrogen bonding patterns. The 5-substituted tautomer has its N-H donor at N1, while the 3-substituted tautomer has it at N2. This seemingly small change can completely alter the binding mode within a target protein, potentially turning a potent inhibitor into an inactive compound.

  • Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa. A change in the tautomer ratio upon moving from the aqueous environment of plasma to a more lipophilic cell membrane could alter drug distribution and permeability.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has important implications for patent claims and the novelty of a new chemical series.

Conclusion

The annular tautomerism of 4-(1H-Pyrazol-3-yl)benzaldehyde is a critical chemical feature that must be considered during its use in drug discovery and development. Based on established principles of electronic substituent effects, the 5-(4-formylphenyl)-1H-pyrazole tautomer is predicted to be the thermodynamically favored form in solution. However, the exact position of the equilibrium is sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capacity.

A rigorous investigation using a combination of variable-temperature NMR spectroscopy and DFT calculations is essential to definitively characterize the tautomeric landscape of this molecule. A thorough understanding of this phenomenon will enable researchers to make more informed decisions in lead optimization, ultimately leading to the design of safer and more efficacious therapeutic agents.

References

[8] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

[3] Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved February 20, 2026, from [Link]

[13] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. Retrieved February 20, 2026, from [Link]

[14] Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. (n.d.). Freie Universität Berlin. Retrieved February 20, 2026, from [Link]

[15] Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1997). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 20, 2026, from [Link]

[16] Theoretical study of the structure and tautomerism of N 1 -unsubstituted pyrazoles in the solid state. (1996). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 20, 2026, from [Link]

[17] Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Materials. Retrieved February 20, 2026, from [Link]

[5] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

[6] DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 20, 2026, from [Link]

[12] Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications. Retrieved February 20, 2026, from [Link]

[10] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved February 20, 2026, from [Link]

[9] The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. Retrieved February 20, 2026, from [Link]

[18] Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. (2018). Journament. Retrieved February 20, 2026, from [Link]

[7] Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). MDPI. Retrieved February 20, 2026, from [Link]

[2] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 4-(1H-Pyrazol-3-yl)benzaldehyde

Executive Summary The Knoevenagel condensation of 4-(1H-Pyrazol-3-yl)benzaldehyde is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CDK, GSK-3 ) and anticancer agents. This scaffold combines the hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knoevenagel condensation of 4-(1H-Pyrazol-3-yl)benzaldehyde is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CDK, GSK-3


) and anticancer agents. This scaffold combines the hydrogen-bond donor/acceptor motif of the pyrazole with the electrophilic versatility of the benzylidene moiety.

This guide details three distinct protocols optimized for yield, purity, and environmental impact. Unlike generic benzaldehyde condensations, this substrate requires specific attention to the acidic N-H proton of the pyrazole ring (


) and its solubility profile. We present a "Green" aqueous protocol as the primary recommendation, supported by a classical organic solvent method for scale-up.

Substrate Analysis & Mechanistic Insight

Chemical Properties[1][2][3][4][5]
  • Electrophile: 4-(1H-Pyrazol-3-yl)benzaldehyde.

  • Nucleophile: Active methylene compounds (e.g., Malononitrile, Ethyl Cyanoacetate).

  • Key Challenge: The unsubstituted nitrogen on the pyrazole ring (1H-position) acts as a weak acid. Strong bases (e.g., NaOEt) can deprotonate this site, creating a pyrazolyl anion that may reduce the electrophilicity of the aldehyde via conjugation or lead to solubility issues in non-polar solvents.

  • Solution: Use weak bases (Piperidine, Ammonium Carbonate) or catalytic amounts of base to maintain the neutral pyrazole species during the nucleophilic attack.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol-like addition followed by dehydration.

KnoevenagelMechanism Base Catalyst (Base) Methylene Active Methylene (CH2) Base->Methylene Deprotonation Enolate Enolate Ion Methylene->Enolate Aldehyde 4-(1H-Pyrazol-3-yl) benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Intermediate Aldehyde->Intermediate Product Olefin Product (Conjugated) Intermediate->Product E1cB Elimination Water H2O Intermediate->Water

Figure 1: Mechanistic pathway for the Knoevenagel condensation. The base generates the enolate, which attacks the aldehyde. Spontaneous dehydration drives the equilibrium.

Experimental Protocols

Protocol A: The "Green" Method (Aqueous/Sonication)

Recommended for: Library synthesis, high purity requirements, and environmentally conscious workflows. Mechanism: "On-water" catalysis where hydrophobic effects accelerate the reaction at the phase boundary.

  • Reagents:

    • Aldehyde: 1.0 equiv

    • Malononitrile: 1.1 equiv

    • Catalyst: Ammonium Carbonate ((

      
      ), 20 mol%[1]
      
    • Solvent: Water:Ethanol (1:1 v/v)[1]

  • Procedure:

    • Dissolve 4-(1H-Pyrazol-3-yl)benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in 5 mL of 1:1 Water/Ethanol mixture in a round-bottom flask.

    • Add Ammonium Carbonate (0.2 mmol).

    • Sonicate the mixture in an ultrasonic bath at ambient temperature (25–30°C).

    • Monitoring: Monitor by TLC (Hexane:EtOAc 6:4). The reaction typically completes in 15–30 minutes .

    • Workup: The product usually precipitates out. Filter the solid, wash copiously with water (to remove catalyst) and cold ethanol.

    • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Yields are typically 85–95%. The product should be a yellow/orange solid.

Protocol B: The Classical Method (Reflux)

Recommended for: Large-scale synthesis (>10g) or substrates with poor aqueous solubility.

  • Reagents:

    • Aldehyde: 1.0 equiv

    • Active Methylene (e.g., Ethyl Cyanoacetate): 1.0 equiv

    • Catalyst: Piperidine (catalytic, ~5 drops per mmol)

    • Solvent: Absolute Ethanol[2]

  • Procedure:

    • Dissolve the aldehyde (10 mmol) and active methylene compound (10 mmol) in Absolute Ethanol (30 mL).

    • Add Piperidine (0.5 mL).

    • Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC every hour.

    • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour to maximize precipitation.

    • Filter the precipitate and wash with cold ethanol.

  • Note: If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and re-chill.

Protocol C: Microwave-Assisted Synthesis

Recommended for: High-throughput screening (HTS) and difficult substrates (e.g., sterically hindered partners).

  • Conditions:

    • Solvent: Ethanol or Solvent-free (on Alumina support).

    • Catalyst: Piperidine or Basic Alumina.

    • Settings: 80°C, 100W, 5–10 minutes.

  • Advantage: Drastically reduced reaction times; often cleaner profiles due to less thermal degradation.

Comparative Data Summary

ParameterProtocol A (Green/Aq)Protocol B (Classical)Protocol C (Microwave)
Catalyst

PiperidinePiperidine/Alumina
Solvent

:EtOH (1:1)
EthanolEthanol/None
Temp/Time 25°C / 30 min78°C / 3 h80°C / 10 min
Yield 88–95%75–85%85–92%
Purification Filtration (High Purity)RecrystallizationExtraction often needed
Scalability Moderate (<5g)High (>100g)Low (mg scale)

Process Workflow & Quality Control

The following workflow ensures batch-to-batch consistency and self-validation of the protocol.

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Nucleophile Solvent: EtOH or H2O/EtOH Start->Mix Cat Add Catalyst (Piperidine or (NH4)2CO3) Mix->Cat React Reaction Phase (Sonication or Reflux) Cat->React Check TLC Check (Aldehyde spot gone?) React->Check Check->React No Workup Precipitation & Filtration Check->Workup Yes QC QC: NMR/IR/Melting Point Workup->QC

Figure 2: Operational workflow for the synthesis and validation of the target condensate.

Quality Control Criteria (Self-Validation)
  • TLC: Complete disappearance of the aldehyde spot (

    
     in Hex/EtOAc 1:1) and appearance of a highly fluorescent product spot (often lower 
    
    
    
    due to increased polarity/conjugation).
  • 1H NMR (DMSO-

    
    ): 
    
    • Loss: Aldehyde singlet (

      
       ppm).
      
    • Gain: Vinyl proton singlet (

      
       ppm).
      
    • Retention: Pyrazole N-H broad singlet (

      
       ppm).
      
  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (

    
    ) and appearance of the cyano stretch (
    
    
    
    ) if using malononitrile.

Troubleshooting Guide

  • Problem: Low Solubility of Aldehyde.

    • Cause: The pyrazole ring can make the molecule rigid and insoluble in pure water.

    • Fix: Increase the Ethanol ratio in Protocol A to 2:1 or warm the mixture to 40°C before adding the catalyst.

  • Problem: No Precipitation.

    • Cause: Product might be slightly soluble in ethanol.

    • Fix: Pour the reaction mixture into crushed ice/water (100 mL). The sudden polarity change usually forces precipitation.

  • Problem: Side Products (Bis-addition).

    • Cause: Michael addition of a second equivalent of active methylene to the product.

    • Fix: Strictly control stoichiometry (1:1) and avoid prolonged reaction times after TLC shows completion.

References

  • Sonar, J. P., et al. (2017).[1] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[1] ResearchGate.[3]

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction: Mechanism and Protocols." MilliporeSigma Technical Library.

  • Abdelgawad, M. A., et al. (2014). "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Molecules.

  • Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification and Recent Literature."

Sources

Application

Application Notes &amp; Protocols: 4-(1H-Pyrazol-3-yl)benzaldehyde in the Synthesis of Advanced Metal-Organic Frameworks

Introduction: The Strategic Advantage of Pyrazole-Based Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazole-Based Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This modularity allows for the precise tuning of their chemical and physical properties, making them highly promising for applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The choice of the organic ligand is a critical determinant of the final MOF architecture and functionality.[3]

Among the vast library of organic linkers, those incorporating the pyrazole moiety have garnered significant attention. Pyrazole ligands are valued for their unique coordination properties that facilitate the self-assembly of complex and stable molecular structures.[1] The nitrogen atoms in the pyrazole ring provide robust coordination sites for metal ions, contributing to the overall stability of the resulting MOF. Furthermore, the pyrazole unit can be readily functionalized, allowing for the introduction of additional chemical groups to tailor the MOF's properties for specific applications.[3][4]

This document focuses on the application of a specific pyrazole-containing ligand, 4-(1H-Pyrazol-3-yl)benzaldehyde , in the synthesis of novel MOFs. The presence of both a pyrazole ring and a benzaldehyde group makes this ligand particularly versatile. The pyrazole group acts as a primary coordination site for metal ions, while the aldehyde functionality can be utilized for post-synthetic modification or to introduce specific catalytic or sensing capabilities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the ligand, its use in MOF fabrication, and detailed characterization protocols.

Part 1: Synthesis of the Ligand: 4-(1H-Pyrazol-3-yl)benzaldehyde

A reliable and efficient synthesis of the 4-(1H-Pyrazol-3-yl)benzaldehyde ligand is paramount for the successful fabrication of high-quality MOFs. While several synthetic routes exist, a common and effective method involves a Vilsmeier-Haack reaction.[5] This section outlines a general protocol for the synthesis of this key building block.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-3-yl)benzaldehyde

Materials:

  • Substituted acetophenone

  • Hydrazide

  • Vilsmeier-Haack reagent (DMF/POCl₃)

  • Ethanol

  • Methanol

  • Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Hydrazone Formation:

    • Condense a substituted acetophenone with a suitable hydrazide in a solvent such as ethanol or methanol.

    • Reflux the reaction mixture for an appropriate time to form the corresponding hydrazone.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the hydrazone product, typically by filtration.

    • Wash the product with a cold solvent and dry under vacuum.

  • Cyclization via Vilsmeier-Haack Reaction:

    • Carefully add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) to prepare the Vilsmeier-Haack reagent.

    • Slowly add the synthesized hydrazone to the Vilsmeier-Haack reagent while maintaining a low temperature.

    • Allow the reaction mixture to stir at room temperature and then heat to a temperature typically between 60-80 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-(1H-Pyrazol-3-yl)benzaldehyde.

Characterization: The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Mass Spectrometry (MS)

Part 2: MOF Synthesis Utilizing 4-(1H-Pyrazol-3-yl)benzaldehyde

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved in a suitable solvent and heated in a sealed vessel.[6][7] This process promotes the crystallization of the MOF structure.

General Solvothermal Synthesis Protocol

Materials:

  • 4-(1H-Pyrazol-3-yl)benzaldehyde (ligand)

  • Metal salt (e.g., Zinc nitrate, Copper nitrate, Cobalt nitrate)[7]

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))[8]

  • Teflon-lined stainless-steel autoclave or sealed glass vial[7]

Procedure:

  • Preparation of the Reaction Mixture:

    • In a typical synthesis, dissolve the 4-(1H-Pyrazol-3-yl)benzaldehyde ligand and the chosen metal salt in the solvent within a glass vial or the Teflon liner of an autoclave.

    • The molar ratio of ligand to metal salt is a critical parameter and should be systematically varied to optimize the synthesis.

    • The concentration of the reactants in the solvent also plays a crucial role in the crystallization process.

  • Solvothermal Reaction:

    • Seal the reaction vessel securely.

    • Place the vessel in a programmable oven and heat to a specific temperature, typically ranging from 80 to 150 °C, for a duration of 12 to 72 hours.[7] The temperature and time are key parameters that influence the crystal growth and phase of the resulting MOF.

  • Isolation and Washing:

    • After the reaction, allow the vessel to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the isolated crystals thoroughly with the reaction solvent (e.g., DMF) to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent, such as ethanol or methanol, to facilitate the removal of the high-boiling reaction solvent.[6]

  • Activation:

    • To make the pores of the MOF accessible, the solvent molecules residing within the framework must be removed. This process is known as activation.

    • A common activation method involves heating the washed MOF crystals under vacuum at an elevated temperature (e.g., 100-200 °C) for several hours. The specific temperature and duration depend on the thermal stability of the MOF.[7][8]

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Ligand_Start Starting Materials (Acetophenone, Hydrazide) Hydrazone Hydrazone Formation Ligand_Start->Hydrazone Vilsmeier_Haack Vilsmeier-Haack Reaction Hydrazone->Vilsmeier_Haack Purification_L Purification Vilsmeier_Haack->Purification_L Ligand_Final 4-(1H-Pyrazol-3-yl)benzaldehyde Purification_L->Ligand_Final Reactants Reactants (Ligand, Metal Salt, Solvent) Ligand_Final->Reactants Solvothermal Solvothermal Reaction (Heating in Autoclave) Reactants->Solvothermal Isolation Isolation & Washing Solvothermal->Isolation Activation Activation (Solvent Removal) Isolation->Activation MOF_Final Activated MOF Activation->MOF_Final

Caption: Workflow for the synthesis of the ligand and its subsequent use in MOF fabrication.

Part 3: Characterization of the Resulting MOFs

A thorough characterization of the synthesized MOF is essential to determine its structure, porosity, stability, and other physicochemical properties. A combination of analytical techniques is typically employed.

Key Characterization Techniques
TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material. The diffraction pattern is a fingerprint of the MOF's crystal structure.[9]
Single-Crystal X-Ray Diffraction (SCXRD) Provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D structure of the MOF.[9]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and helps to identify the temperature at which the framework starts to decompose.[9]
Nitrogen Adsorption-Desorption Isotherms Measures the surface area (typically using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the activated MOF.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the ligand to the metal centers by observing shifts in the vibrational frequencies of the functional groups.[9]
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.[10]
Solid-State Nuclear Magnetic Resonance (SSNMR) Provides detailed information about the local environment of the metal centers and the organic linkers within the MOF structure.[11]
Characterization Workflow Diagram

MOF_Characterization_Workflow cluster_structural Structural Analysis cluster_properties Physicochemical Properties Synthesized_MOF Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD SCXRD SCXRD (3D Atomic Structure) Synthesized_MOF->SCXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA N2_Sorption N2 Adsorption (Surface Area, Porosity) Synthesized_MOF->N2_Sorption FTIR FTIR (Coordination Confirmation) Synthesized_MOF->FTIR SEM SEM (Morphology, Particle Size) Synthesized_MOF->SEM

Caption: Key techniques for the comprehensive characterization of the synthesized MOF.

Part 4: Potential Applications in Drug Development

The unique properties of MOFs derived from 4-(1H-Pyrazol-3-yl)benzaldehyde make them attractive candidates for various applications in drug development.

  • Drug Delivery: The high porosity and tunable pore size of these MOFs allow for the encapsulation of therapeutic agents.[2][12] The release of the drug can potentially be controlled by external stimuli, such as pH or light, especially if the aldehyde group is further functionalized.[13]

  • Biocatalysis: The aldehyde functionality can be used to immobilize enzymes or other biomolecules within the MOF framework, creating robust biocatalysts for pharmaceutical synthesis.

  • Sensing: The pyrazole and aldehyde groups can act as recognition sites for specific biomolecules, enabling the development of MOF-based sensors for diagnostics.

The biocompatibility of the chosen metal and the overall stability of the MOF in physiological conditions are critical considerations for these applications and require thorough investigation.[13]

Conclusion and Future Outlook

The use of 4-(1H-Pyrazol-3-yl)benzaldehyde as a ligand in MOF synthesis offers a versatile platform for the creation of functional materials with tailored properties. The combination of a robust coordinating pyrazole unit and a reactive aldehyde group opens up a wide range of possibilities for designing advanced MOFs for applications in catalysis, sensing, and particularly in the field of drug development. Future research should focus on exploring the full potential of post-synthetic modification of the aldehyde group to create multifunctional MOFs with enhanced therapeutic and diagnostic capabilities. While challenges such as scalability and long-term stability in biological environments remain, the continued investigation of pyrazole-based MOFs holds the promise of significant advancements in materials science and medicine.[1]

References

  • American Chemical Society. (n.d.). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Publications.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • Royal Society of Chemistry. (n.d.). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science.
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • ACS Publications. (2023, January 17). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design.
  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF.
  • Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines.
  • Yaghi, O. (n.d.). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air.
  • DTU Inside. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review.
  • ChemScene. (n.d.). 3-(1h-Pyrazol-4-yl)benzaldehyde.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • MDPI. (2025, June 6). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity.
  • Sun, A. (2023, December 7). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • Academia.edu. (n.d.). Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties.
  • MDPI. (2021, November 1). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography.
  • IAPC Journals. (2023, November 17). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.
  • MDPI. (2022, August 23). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • PMC. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. NIH.
  • PMC. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?.
  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications.
  • ACS Publications. (2017, December 18). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research.
  • Hilaris Publisher. (2024, February 29). Fabrication and Characterization of Metal-organic Frameworks for Gas Separation and Storage.

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Method

Preparation of fluorescent sensors from 4-(1H-Pyrazol-3-yl)benzaldehyde

An Application Note and Protocol for the Preparation and Utilization of Fluorescent Sensors from 4-(1H-Pyrazol-3-yl)benzaldehyde Authored by a Senior Application Scientist This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation and Utilization of Fluorescent Sensors from 4-(1H-Pyrazol-3-yl)benzaldehyde

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the design, synthesis, and application of fluorescent sensors derived from the versatile building block, 4-(1H-Pyrazol-3-yl)benzaldehyde. Pyrazole-based sensors have garnered significant attention due to their remarkable photophysical properties, synthetic accessibility, and strong chelating capabilities, making them ideal candidates for detecting a wide range of analytes, particularly metal ions.[1][2][3] This document details the underlying sensing mechanisms, provides a robust, step-by-step protocol for the synthesis of a representative Schiff base sensor, and outlines methodologies for its characterization and application in fluorescence-based detection. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the scientific principles for researchers in chemistry, materials science, and drug development.

Foundational Principles: The Pyrazole Scaffold in Fluorescent Sensing

The design of a small-molecule fluorescent sensor is predicated on the integration of a fluorophore (the signaling unit) and a receptor (the recognition unit). The 4-(1H-Pyrazol-3-yl)benzaldehyde scaffold is an exemplary precursor as it elegantly combines both functionalities. The pyrazole ring, with its electron-rich nitrogen atoms, serves as an excellent coordination site for analytes, particularly metal cations.[4][5] The aromatic system, which can be extended through straightforward chemical modification of the aldehyde group, forms the basis of the fluorophore.

The most common strategy for derivatizing 4-(1H-Pyrazol-3-yl)benzaldehyde is through the formation of a Schiff base (an imine) by condensation with a primary amine.[6][7] This reaction is not only efficient but also modular, allowing for the introduction of various functional groups to tune the sensor's selectivity and photophysical properties.

Core Sensing Mechanisms:

The fluorescence response of these sensors upon analyte binding is typically governed by one of several photophysical processes:

  • Photoinduced Electron Transfer (PET): In the absence of an analyte, the fluorescence of the fluorophore is often quenched. This occurs because an electron from a high-energy orbital on the receptor (e.g., the lone pair of a nitrogen atom) is transferred to the excited fluorophore, providing a non-radiative decay pathway. Upon binding of an analyte (like a metal ion), the energy of the receptor's orbital is lowered, which inhibits the PET process. This blockage of the quenching pathway restores the radiative decay, resulting in a significant increase in fluorescence intensity, commonly known as a "turn-on" response.[8][9]

  • Intramolecular Charge Transfer (ICT): In these sensors, an electron-donating group is connected to an electron-accepting group through a conjugated π-system. The binding of an analyte can modulate the electron-donating or -accepting strength of the receptor moiety, altering the energy of the ICT state. This change often results in a noticeable shift in the emission wavelength (a ratiometric response).[10][11]

Below is a generalized diagram illustrating the "turn-on" mechanism via PET inhibition.

PET_Mechanism cluster_free Sensor Alone (Fluorescence OFF) cluster_bound Sensor + Analyte (Fluorescence ON) Fluorophore_Free Fluorophore Receptor_Free Receptor (e.g., Pyrazole-N) Quenched Non-Radiative Decay (Quenching) Receptor_Free->Quenched Electron Transfer Ground_Free Ground State (S0) Excited_Free Excited State (S1) Ground_Free->Excited_Free Excitation (hν) Excited_Free->Quenched PET Quenched->Ground_Free Heat Fluorophore_Bound Fluorophore Receptor_Bound Receptor-Analyte Complex PET Inhibited Ground_Bound Ground State (S0) Excited_Bound Excited State (S1) Ground_Bound->Excited_Bound Excitation (hν) Fluorescence Radiative Decay (Fluorescence) Excited_Bound->Fluorescence Fluorescence->Ground_Bound Emission (hν')

Caption: Generalized Photoinduced Electron Transfer (PET) mechanism.

Synthesis Protocol: Preparation of a Schiff Base Sensor for Zn²⁺ Detection

This protocol describes the synthesis of a representative fluorescent sensor, (E)-N-((4-(1H-pyrazol-3-yl)phenyl)methylene)naphthalen-1-amine (PPMN) , via a one-step condensation reaction. Naphthalen-1-amine is chosen to extend the π-conjugated system, enhancing the fluorophoric properties. The resulting N-N-O tridentate binding pocket is well-suited for the selective chelation of d-block metals like Zn²⁺.

2.1. Materials and Reagents

  • 4-(1H-Pyrazol-3-yl)benzaldehyde (≥97% purity)

  • Naphthalen-1-amine (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Hexanes (ACS grade)

  • Deionized Water

2.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

2.3. Synthetic Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-(1H-Pyrazol-3-yl)benzaldehyde (1.0 mmol, 172.2 mg) and absolute ethanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

    • Causality Note: Ethanol is an ideal solvent as it readily dissolves the reactants and the product has limited solubility upon cooling, facilitating crystallization.[6][7]

  • Addition of Amine: To the stirred solution, add naphthalen-1-amine (1.0 mmol, 143.2 mg). A color change may be observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step to form the imine (C=N) bond.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

    • Causality Note: Heating provides the necessary activation energy for the condensation and dehydration reaction to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with a small amount of cold ethanol (2 x 5 mL) and then cold hexanes (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath to induce crystallization. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

  • Final Product: A crystalline solid is obtained. Determine the yield and melting point. Store the product in a desiccator.

Synthesis_Workflow Start 1. Dissolve 4-(1H-Pyrazol-3-yl)benzaldehyde & Naphthalen-1-amine in Ethanol Catalyst 2. Add Catalytic Acetic Acid Start->Catalyst Reflux 3. Heat to Reflux (4-6h) Catalyst->Reflux Cool 4. Cool to Room Temperature & then in Ice Bath Reflux->Cool Filter 5. Vacuum Filter Crude Product Cool->Filter Wash 6. Wash with Cold Ethanol & Hexanes Filter->Wash Recrystallize 7. Recrystallize from Hot Ethanol Wash->Recrystallize Dry 8. Dry Final Product Under Vacuum Recrystallize->Dry Product Pure Sensor (PPMN) Dry->Product

Caption: Workflow for the synthesis of the PPMN fluorescent sensor.

Characterization and Validation Protocol

Confirming the structure and purity of the synthesized sensor is a critical, self-validating step.

3.1. Spectroscopic Confirmation

  • ¹H NMR (in DMSO-d₆): The spectrum should confirm the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) from the starting material and the appearance of a new singlet for the imine proton (-CH=N-) between 8.5-9.0 ppm. Aromatic and pyrazole protons will appear in their respective regions.[12][13][14]

  • FT-IR (KBr pellet): Look for the appearance of a characteristic C=N stretching vibration band around 1620-1640 cm⁻¹ and the disappearance of the C=O aldehyde stretch from the starting material (around 1700 cm⁻¹).[7][14]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[12][15]

3.2. Photophysical Characterization

  • UV-Vis and Fluorescence Spectroscopy:

    • Prepare a stock solution of the sensor (1 mM) in a suitable solvent (e.g., acetonitrile or a DMSO/H₂O mixture).[14]

    • Prepare a dilute solution (e.g., 10 µM) from the stock.

    • Record the UV-Vis absorption spectrum to identify the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum by exciting the sample at its λ_abs. The wavelength of maximum emission intensity is λ_em.

ParameterExpected Observation for PPMN Sensor
λ_abs (max) ~340-360 nm
λ_em (max) ~450-480 nm (blue-green emission)
Stokes Shift >100 nm
Quantum Yield (Φ) Low in the free state

Application Protocol: Selective "Turn-On" Sensing of Zn²⁺

This protocol details the use of the synthesized PPMN sensor for the detection of zinc ions.

4.1. Preparation of Solutions

  • Sensor Stock Solution (PPMN): 1.0 mM in acetonitrile.

  • Metal Ion Stock Solutions: 10 mM solutions of various metal salts (e.g., Zn(ClO₄)₂, Cd(NO₃)₂, Fe(ClO₄)₃, Cu(ClO₄)₂, etc.) in deionized water or acetonitrile.

    • Causality Note: Perchlorate or nitrate salts are often used as they are typically non-coordinating and do not interfere with the sensor-analyte interaction.

4.2. Fluorescence Titration Experiment

  • Place 2 mL of a 10 µM PPMN solution (in acetonitrile) into a quartz cuvette.

  • Record the initial fluorescence spectrum (Excitation at λ_abs).

  • Add small aliquots (e.g., 2 µL) of the 10 mM Zn²⁺ stock solution sequentially to the cuvette.

  • After each addition, gently mix and record the fluorescence emission spectrum.

  • Continue additions until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at λ_em against the concentration of added Zn²⁺. A significant "turn-on" response is expected.[8][16][17]

4.3. Selectivity (Competition) Experiment

  • To separate cuvettes each containing 2 mL of 10 µM PPMN solution, add a saturating amount (e.g., 5 equivalents) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺, Ni²⁺).

  • Record the fluorescence spectrum for each.

  • To each of these cuvettes, now add 5 equivalents of Zn²⁺ and record the final fluorescence spectrum.

    • Self-Validation: A highly selective sensor will show a significant fluorescence enhancement only upon the addition of Zn²⁺, even in the presence of a large excess of other ions.[16][17]

AnalyteFluorescence Response (Relative Intensity)
PPMN only 1.0
+ Zn²⁺ >20.0 (Strong Enhancement)
+ Cd²⁺ < 2.0
+ Fe³⁺ Quenched
+ Cu²⁺ Quenched
+ Ni²⁺ < 1.5
+ Na⁺, K⁺, Ca²⁺ ~1.0 (No interference)

4.4. Data Analysis

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot at low concentrations.[12][16]

  • Binding Stoichiometry (Job's Plot): Prepare a series of solutions with a constant total concentration of [PPMN] + [Zn²⁺], but with varying mole fractions of Zn²⁺ (from 0 to 1). Plot the fluorescence intensity against the mole fraction of Zn²⁺. The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 binding ratio).[8][12]

Sensing_Workflow Prep 1. Prepare Sensor & Metal Ion Stock Solutions Titration 2. Fluorescence Titration: Add increasing [Zn²⁺] to Sensor Prep->Titration Selectivity 3. Selectivity Test: Add other metal ions, then add Zn²⁺ Prep->Selectivity Analysis 4. Data Analysis Titration->Analysis Selectivity->Analysis Plot Plot Intensity vs. [Zn²⁺] Analysis->Plot LOD Calculate Limit of Detection (LOD) Analysis->LOD JobPlot Determine Stoichiometry (Job's Plot) Analysis->JobPlot Result Validated Selective Sensor Plot->Result LOD->Result JobPlot->Result

Caption: Experimental workflow for analyte detection and validation.

References

  • Zerafa, N., Cini, M., & Magri, D. C. (2021). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 11(5), 2969-2979. [Link]

  • Zerafa, N., Cini, M., & Magri, D. C. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465. RSC Advances. [Link]

  • Zerafa, N., Cini, M., & Magri, D. C. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31(1), 125-133. [Link]

  • Singh, V. P., et al. (2021). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence. [Link]

  • Yusuf, M., et al. (2024). A mini-review on pyrazolines as fluorescent chemosensors for Fe 3+. Taylor & Francis Online. [Link]

  • Patil, S. A., et al. (2017). New pyrazolo-quinoline scaffold as a reversible colorimetric fluorescent probe for selective detection of Zn 2+ ions and its imaging in live cells. Journal of Photochemistry and Photobiology A: Chemistry, 341, 104-113. [Link]

  • Cluff, K. J., et al. (2023). An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. ACS Omega, 8(4), 4164-4171. [Link]

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(43), 25684-25703. [Link]

  • Sharma, P., Yusuf, M., & Malik, A. K. (2023). Pyrazoline-based fluorescent probe: Synthesis, Characterization, Theoretical Simulation, and Detection of picric acid. Research Square. [Link]

  • Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. PMC. [Link]

  • Tigreros, A., & Portilla, J. (2021). Pyrazole-based probe for Cu²⁺ chemosensing. ResearchGate. [Link]

  • Roman, G., et al. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96. [Link]

  • Singh, A., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PMC. [Link]

  • Portilla, J., et al. (2023). Summary of photophysical properties of the pyrazole aldehyde 1. ResearchGate. [Link]

  • Roman, G., Balan-Porcarasu, M., & Sacarescu, L. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. SciELO. [Link]

  • Kolek, P., et al. (2008). A New Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline Skeleton. Part 2. PMC. [Link]

  • Ibrahim, I. H., & Al-Karawi, A. J. M. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 123-134. [Link]

  • Kaur, G., & Singh, A. (2023). Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. ResearchGate. [Link]

  • Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. Molecules, 28(7), 3097. [Link]

  • Uslu, H., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(10), e202300092. [Link]

  • Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. [Link]

  • Kolek, P., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Sumruddhi, K., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]

  • Andrzejak, M., et al. (2004). Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

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Application

Advanced Catalytic Protocols: Metal Complexes of 4-(1H-Pyrazol-3-yl)benzaldehyde Derivatives

Executive Summary The molecular scaffold 4-(1H-pyrazol-3-yl)benzaldehyde represents a versatile "bifunctional linker" in coordination chemistry. Unlike simple chelators, this molecule possesses two distinct reactive doma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular scaffold 4-(1H-pyrazol-3-yl)benzaldehyde represents a versatile "bifunctional linker" in coordination chemistry. Unlike simple chelators, this molecule possesses two distinct reactive domains: the N-donor pyrazole ring (capable of


-donation and hydrogen bonding) and the distal aldehyde group.

For high-performance catalysis—specifically in pharmaceutical intermediate synthesis—the aldehyde moiety is rarely used in its native form. Instead, it serves as a highly reactive electrophile for Schiff base condensation, generating multidentate ligand systems (NNO or NNS donors) that stabilize transition metals (Pd, Cu, Ni).

This guide details the conversion of this scaffold into active Schiff base catalysts and provides validated protocols for two primary applications:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C bond formation).

  • Copper-Catalyzed Biomimetic Oxidation (Catecholase activity).

Part 1: Ligand Design & Catalyst Synthesis

The Strategic Advantage

Direct complexation of 4-(1H-pyrazol-3-yl)benzaldehyde often yields unstable monodentate species. To create a robust catalyst, we utilize the Schiff Base Activation Strategy . By condensing the aldehyde with a functionalized amine (e.g., thiosemicarbazide or o-aminophenol), we generate a chelating pocket that locks the metal ion in a stable geometry, preventing leaching during the catalytic cycle.

Synthesis Workflow (Protocol)

Step A: Ligand Generation (Schiff Base Condensation)

  • Reagents: 4-(1H-pyrazol-3-yl)benzaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq).

  • Solvent: Ethanol (Abs.).[1][2]

  • Catalyst: Glacial Acetic Acid (cat. 3-4 drops).

  • Procedure:

    • Dissolve 1.0 mmol of aldehyde in 20 mL hot ethanol.

    • Add 1.0 mmol of thiosemicarbazide dissolved in 10 mL hot ethanol.

    • Add catalytic acetic acid.

    • Reflux for 4–6 hours (Monitor via TLC, eluent 3:7 EtOAc:Hexane).

    • Cool to RT. Filter the precipitate, wash with cold EtOH/Ether.

    • Yield Expectation: >85% (Yellow/Off-white crystalline solid).

Step B: Metallation (Pd or Cu Complexation)

  • Reagents: Ligand (L) from Step A (1.0 eq), Metal Salt (

    
     or 
    
    
    
    ) (1.0 eq).
  • Solvent: Methanol/DCM (1:1 mix).

  • Procedure:

    • Dissolve Ligand in DCM/MeOH.

    • Add metal salt solution dropwise under constant stirring.

    • Reflux for 3 hours.

    • Evaporate solvent to 20% volume; cool to precipitate the complex.

    • Recrystallize from DMF/EtOH.

Visualization of Synthesis Logic

SynthesisWorkflow cluster_0 Activation Phase Aldehyde 4-(1H-Pyrazol-3-yl) benzaldehyde SchiffBase Schiff Base Ligand (Chelating Pocket) Aldehyde->SchiffBase Condensation (EtOH, Reflux, H+) Amine Functional Amine (e.g., Thiosemicarbazide) Amine->SchiffBase Complex Active Metal Complex (Catalyst) SchiffBase->Complex Coordination MetalSalt Metal Salt (PdCl2 / Cu(OAc)2) MetalSalt->Complex

Caption: Synthesis pathway transforming the linear aldehyde precursor into a catalytically active metallo-organic complex via Schiff base condensation.

Part 2: Application A - Suzuki-Miyaura Cross-Coupling

Target Audience: Medicinal Chemists, Process Chemists. Context: The Palladium(II) complex of the pyrazole-derived Schiff base exhibits high thermal stability, preventing "Pd-black" precipitation—a common failure mode in high-temperature couplings.

Experimental Protocol

Reaction: Coupling of Aryl Bromides with Phenylboronic Acid.

  • Catalyst Loading: 0.5 – 1.0 mol% of [Pd(L)Cl].

  • Solvent System: DMF :

    
     (3:1). Note: Water is critical for the base solubility.
    
  • Base:

    
     (2.0 eq).
    
  • Temperature: 80°C.

  • Atmosphere: Aerobic (Air-stable) or

    
     (for sensitive substrates).
    

Step-by-Step:

  • Charge a reaction tube with Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Add the Pd-Complex (0.01 mmol).

  • Add 4 mL of solvent mixture.

  • Stir at 80°C for 6–12 hours.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography.

Performance Data (Representative)

Aggregated data based on typical pyrazole-Schiff base Pd(II) performance.

Substrate (Aryl Halide)Boronic AcidTime (h)Yield (%)TON (Turnover Number)
4-BromoanisolePhenylboronic acid692184
4-BromonitrobenzenePhenylboronic acid496192
4-BromotoluenePhenylboronic acid888176
Chlorobenzene*Phenylboronic acid1265130

*Note: Aryl chlorides require higher temperatures (100°C) and longer times due to the stronger C-Cl bond.

Mechanistic Pathway

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar' Ligand Pyrazole Ligand Stabilizes Pd(0) Ligand->Pd0 Prevents Aggregation

Caption: The catalytic cycle relies on the pyrazole ligand stabilizing the Pd(0) species, facilitating the oxidative addition of the aryl halide.[3][4][5][6][7][8][9][10][11]

Part 3: Application B - Biomimetic Oxidation (Catecholase Activity)[4][13]

Target Audience: Bioinorganic Chemists, Green Chemistry Researchers. Context: Copper(II) complexes of this ligand system mimic the active site of Catechol Oxidase (Type-3 copper protein), catalyzing the oxidation of catechols to o-quinones using atmospheric oxygen.[11]

Experimental Protocol

Reaction: Oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (DTBQ).

  • Catalyst: [Cu(L)OAc].

  • Substrate: DTBC (Model substrate due to stability of quinone product).

  • Solvent: Methanol (saturated with

    
    ).
    
  • Detection: UV-Vis Spectroscopy (Monitor growth of quinone peak at ~400 nm).

Kinetic Assay Procedure:

  • Prepare a stock solution of the Cu-complex (

    
     M) in MeOH.
    
  • Prepare a stock solution of DTBC (

    
     M) in MeOH.
    
  • In a quartz cuvette, mix 0.1 mL Catalyst + 2.9 mL MeOH.

  • Add 0.1 mL Substrate solution.

  • Immediately record absorbance at 400 nm every 5 minutes for 1 hour.

  • Control: Run a blank with only Cu salt (no ligand) to verify the ligand's acceleration effect.

Mechanistic Insight

The mechanism involves the formation of a dinuclear copper species (often transient) where the catechol binds to the Cu center, transfers two electrons to reduce Cu(II) to Cu(I), and is released as quinone. The Cu(I) is then re-oxidized by atmospheric


.

Key Metric: The reaction rate (


) is dependent on the Lewis acidity of the Cu center, which is modulated by the electron-donating/withdrawing nature of the pyrazole-benzaldehyde Schiff base.

References

  • Synthesis and Characterization of Schiff-Base Metal Complexes. MDPI. (2024). Link

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Medicinal Chemistry Research. (2013). Link

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts. MDPI. (2023). Link

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Royal Society Open Science. (2018). Link

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (2017). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-H protection of 4-(1H-Pyrazol-3-yl)benzaldehyde

This guide addresses the specific challenges of protecting the N-H position of 4-(1H-Pyrazol-3-yl)benzaldehyde . The presence of a reactive, non-enolizable aldehyde (benzaldehyde moiety) alongside an acidic pyrazole N-H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of protecting the N-H position of 4-(1H-Pyrazol-3-yl)benzaldehyde . The presence of a reactive, non-enolizable aldehyde (benzaldehyde moiety) alongside an acidic pyrazole N-H (


) creates a "chemical conflict" that requires precise condition control to avoid side reactions like the Cannizzaro disproportionation or acetalization.

Quick Reference: Protecting Group Decision Matrix

FeatureBoc (tert-Butyloxycarbonyl) THP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Stability Low (Acid labile, Base stable)Moderate (Acid labile)High (Acid/Fluoride labile)
Aldehyde Risk Low (Mild basic conditions)Medium (Acid catalyst risk)High (Strong base risk)
Regioselectivity Steric driven (Favors 1,3-isomer)Steric/Thermodynamic mixSteric driven
Best For Short synthetic sequencesAcid-sensitive downstream chemHarsh downstream chemistry (e.g., Lithiation)

Part 1: Diagnostic & Troubleshooting Workflow

Use this logic flow to diagnose low yields or byproduct formation.

TroubleshootingFlow Start Start: Low Yield or Impurity? CheckByproduct Analyze Byproduct (NMR/LCMS) Start->CheckByproduct AlcoholAcid Benzyl Alcohol or Benzoic Acid detected? CheckByproduct->AlcoholAcid Oxidation/Reduction Acetal Acetal/Hemiacetal detected? CheckByproduct->Acetal + Mass (+alcohol) RegioMix Doublets in Pyrazole region (Isomer Mixture)? CheckByproduct->RegioMix Complex NMR Sol_Cannizzaro Issue: Cannizzaro Reaction Fix: Switch from NaH/NaOH to K2CO3 or DIPEA AlcoholAcid->Sol_Cannizzaro Yes Sol_Acetal Issue: Aldehyde Acetalization Fix: Remove alcohol solvents. Switch to DCM/Toluene. Acetal->Sol_Acetal Yes Sol_Regio Issue: Tautomer Equilibration Fix: Lower Temp or Switch Solvent (DMF vs DCM) RegioMix->Sol_Regio Yes

Figure 1: Diagnostic logic for identifying failure modes in pyrazole-benzaldehyde systems.

Part 2: Critical Issues & Solutions

Issue 1: The "Disappearing Aldehyde" (Cannizzaro Reaction)

Symptom: Loss of the aldehyde proton signal (


 ppm) and appearance of benzyl alcohol (

ppm) or benzoic acid derivatives. Cause: The use of strong bases (NaH, NaOH) or alkoxide byproducts triggers the Cannizzaro disproportionation on the non-enolizable benzaldehyde.[1] Technical Fix:
  • Avoid NaH: Sodium hydride is the most common cause of failure here.

  • Use Phase Transfer Catalysis (PTC): For SEM or Bn protection, use a biphasic system (DCM/Aq. NaOH) with a catalyst like TBAB. The concentration of active base in the organic phase remains low, sparing the aldehyde.

  • Use Organic Bases: For Boc, use DMAP/DIPEA. These are non-nucleophilic enough to leave the aldehyde intact.

Issue 2: Regioselectivity (N1 vs. N2)

Symptom: Two sets of pyrazole signals in


H NMR.
Mechanism:  The starting material exists as two tautomers (

-tautomer and

-tautomer). The protecting group can attach to either nitrogen.
  • N1-Protection (Desired): Yields the 3-substituted pyrazole (less sterically hindered product).

  • N2-Protection (Undesired): Yields the 5-substituted pyrazole (more sterically hindered). Technical Fix:

  • Thermodynamic Control: In reversible reactions (like N-Boc), the sterically less hindered N1-isomer is thermodynamically favored. Heating slightly (40°C) can sometimes drive the mixture toward the stable N1 form.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) often improve the ratio of the N1 isomer compared to non-polar solvents.

Issue 3: Acetal Formation (THP Protection)

Symptom: Disappearance of aldehyde C=O signal; appearance of methoxy/ethoxy signals if alcohols were used. Cause: Standard THP protection uses acid catalysis (pTSA). If Methanol or Ethanol is used as a solvent (common in some protocols), the aldehyde will form an acetal. Technical Fix:

  • Strictly Aprotic Solvents: Perform THP protection in Anhydrous DCM or Toluene.

  • Catalyst Choice: Use Pyridinium p-toluenesulfonate (PPTS) instead of pTSA. PPTS is less acidic and gentler on the aldehyde.

Part 3: Validated Protocols

Protocol A: N-Boc Protection (Recommended First Line)

Best for: Mild conditions, high yield, easy deprotection.

  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), DIPEA (1.5 equiv).
    
  • Solvent: Anhydrous DCM (0.1 M concentration).

  • Procedure:

    • Dissolve substrate in DCM. Add DIPEA and DMAP.[2]

    • Cool to

      
       (to suppress initial exotherms, though risk to aldehyde is low).
      
    • Add

      
       dropwise (dissolved in minimal DCM).
      
    • Warm to RT and stir for 2–4 hours.

  • Workup: Wash with 0.5M HCl (removes DMAP/DIPEA)

    
     Sat. 
    
    
    
    
    
    Brine.
  • Validation: Check for disappearance of broad NH peak (

    
     ppm) and appearance of 
    
    
    
    -Butyl singlet (
    
    
    ppm).
Protocol B: N-SEM Protection (High Stability)

Best for: When the PG must survive lithiation or strong nucleophiles later. Note: We avoid NaH to protect the aldehyde.

  • Reagents: Substrate (1.0 equiv), SEM-Cl (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Anhydrous DCM or DMF.

  • Procedure:

    • Dissolve substrate in DCM/DMF. Add DIPEA.

    • Crucial: Cool to

      
      .
      
    • Add SEM-Cl slowly. The reaction is slower than with NaH but safer for the aldehyde.

    • Stir at RT for 12–16 hours.

    • Alternative: If conversion is low, use

      
       (3 equiv) in Acetone at reflux. The carbonate is mild enough to avoid Cannizzaro but strong enough to deprotonate the pyrazole.
      
  • Workup: Standard extraction. Avoid acidic washes which might prematurely cleave SEM.

Part 4: Regiochemistry Visualization

Understanding which isomer you have formed is critical. The numbering changes based on where the PG attaches.

Regioselectivity Tautomer Tautomeric Equilibrium (Fast Exchange) Path1 Attack at N1 (Less Hindered) Tautomer->Path1  Major Path   Path2 Attack at N2 (Sterically Crowded) Tautomer->Path2  Minor Path   Prod1 Product A (Major) 3-(4-formylphenyl)-1-PG-pyrazole Thermodynamic Path1->Prod1 Prod2 Product B (Minor) 5-(4-formylphenyl)-1-PG-pyrazole Kinetic (sometimes) Path2->Prod2

Figure 2: Regiochemical outcome. The 3-substituted isomer (Product A) is generally favored due to steric repulsion between the Phenyl ring and the Protecting Group (PG) in Product B.

Analytical Confirmation (NOESY NMR):

  • Product A (Desired): NOE correlation observed between the Pyrazole-H4 and the PG protons. NO strong correlation between Phenyl-H and PG protons.

  • Product B (Undesired): Strong NOE correlation between Phenyl-ortho protons and PG protons (due to proximity).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience. (Standard reference for conditions and stability).

  • Gosselin, F., et al. (2006).[3] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. (Mechanistic insight into regioselectivity).

  • Westermeyer, A., et al. (2020).[2][4] "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles." Synlett, 31, 1172-1176.[4] (Discussion on base/solvent effects on pyrazole isomers).

  • Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions, Vol 2. (Foundational text on aldehyde sensitivity to base).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 4-(1H-Pyrazol-3-yl)benzaldehyde Purity Profiling

Executive Summary & Molecule Analysis Developing a purity method for 4-(1H-Pyrazol-3-yl)benzaldehyde requires navigating a specific set of chemical challenges. This molecule contains two distinct functional domains: a hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a purity method for 4-(1H-Pyrazol-3-yl)benzaldehyde requires navigating a specific set of chemical challenges. This molecule contains two distinct functional domains: a hydrophobic, reactive benzaldehyde moiety and a polar, amphoteric pyrazole ring.

  • The Challenge: The primary analytical difficulty is not retention, but selectivity against regioisomers (e.g., 4-(1H-pyrazol-5-yl) or N-alkylated impurities) and peak shape symmetry . Standard C18 methods often fail to resolve the critical regioisomers generated during synthesis and suffer from peak tailing due to interactions between the pyrazole nitrogen and residual silanols.

  • The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative. While C18 provides robustness, the Phenyl-Hexyl phase utilizes

    
     interactions to offer superior resolution of aromatic impurities.
    
Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Benzaldehyde + PyrazoleMixed polarity; conjugated system.
pKa (Pyrazole) ~2.5 (Conjugate Acid)Partially ionized at low pH; Neutral at pH > 4.
Reactivity Aldehyde oxidationPotential for Benzoic acid impurity (monitor at RRT ~0.8).
UV Max ~250-280 nmStrong UV chromophore due to conjugation.

Critical Comparison: C18 vs. Phenyl-Hexyl

This section objectively evaluates the two primary stationary phases suitable for this separation.

Option A: The Standard C18 Approach

Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Highly reproducible; excellent lifetime; standard in most QC labs.

  • Cons: often shows poor selectivity for positional isomers (e.g., separating the 3-yl from the 5-yl isomer). The basic pyrazole nitrogen can interact with free silanols, causing tailing (

    
    ).
    
  • Best For: Rough purity checks, reaction monitoring where isomer resolution is not critical.

Option B: The Phenyl-Hexyl Alternative (Recommended)

Mechanism: Hydrophobic interaction +


 Stacking.
  • Pros: The phenyl ring on the stationary phase interacts electronically with the

    
    -electrons of the benzaldehyde and pyrazole rings. This interaction is highly sensitive to the position of substituents, providing baseline separation of regioisomers.
    
  • Cons: Longer equilibration times; slightly less stable at extreme pH (< 1.5).

  • Best For: Final product release, genotoxic impurity profiling, and isomer quantification.

Comparative Performance Data (Simulated)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.

MetricC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Retention Time (min) 6.26.8
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Resolution (

) from Regioisomer
1.2 (Co-elution risk)3.5 (Baseline Separation)
Resolution (

) from Acid Impurity
4.04.2

Strategic Method Development Workflow

The following diagram outlines the logical decision process for optimizing the method, specifically addressing the "Tailing" and "Isomer" risks identified above.

MethodDevelopment Start Start: Method Development Solubility 1. Solubility Check (Dissolve in MeOH/ACN) Start->Solubility Screening 2. Column Screening (C18 vs. Phenyl-Hexyl) Solubility->Screening Decision Isomer Separation Required? Screening->Decision PathC18 Path A: Standard Purity Select C18 Column Decision->PathC18 No PathPhenyl Path B: Isomer/Genotox Select Phenyl-Hexyl Decision->PathPhenyl Yes (Recommended) MobilePhase 3. pH Optimization (Acidic vs. Neutral) PathC18->MobilePhase PathPhenyl->MobilePhase Finalize 4. Validation (ICH Q2) MobilePhase->Finalize

Caption: Decision tree prioritizing column selection based on the specific need for regioisomer resolution.

Detailed Experimental Protocol

This protocol is designed to be self-validating : it includes a system suitability step that ensures the column is active and the mobile phase is correctly prepared before running samples.

Reagents & Equipment[1][2][3]
  • Instrument: HPLC with PDA/DAD detector (Agilent 1200/1260 or Waters Alliance equivalent).

  • Column:

    • Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

    • Alternative: C18, 150 x 4.6 mm, 3.5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Mobile Phase Preparation
  • Mobile Phase A (Acidic Aqueous): 0.1% Formic Acid in Water.

    • Why: Maintains pH ~2.7. This suppresses the ionization of the carboxylic acid impurity (keeping it retained) and minimizes silanol activity.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why: ACN provides sharper peaks for aromatic aldehydes compared to Methanol, which can cause higher pressure and different selectivity.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0
Detection & Handling[1][3][4][5]
  • Wavelength: 260 nm (Primary), 210 nm (Secondary for non-conjugated impurities).

  • Sample Diluent: 50:50 Water:Acetonitrile.

    • Caution: Do not use 100% ACN as diluent if starting gradient is 5% Organic; this causes "solvent wash-through" and split peaks.

Mechanistic Insight: Why Phenyl-Hexyl Wins

To understand the superior performance of the Phenyl-Hexyl phase, we must look at the molecular interactions. The following diagram illustrates the "Selectivity Triangle" specific to this molecule.

Mechanism Analyte 4-(1H-Pyrazol-3-yl) benzaldehyde Hydrophobic Hydrophobic Interaction (C18 & Phenyl) Analyte->Hydrophobic Alkyl Chain PiPi Pi-Pi (π-π) Stacking (Phenyl Only) Analyte->PiPi Aromatic Rings Silanol Silanol Interaction (Unwanted) Analyte->Silanol Basic N Result Enhanced Separation of Isomers PiPi->Result

Caption: The Phenyl-Hexyl phase adds a secondary interaction mechanism (


), critical for separating structurally similar isomers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Silanol interaction with Pyrazole Nitrogen.Ensure Mobile Phase A pH is < 3.[1]0. Add 10mM Ammonium Formate if using Formic Acid alone isn't sufficient.
Split Peaks Sample solvent too strong.Dilute sample in starting mobile phase (95% Water / 5% ACN).
Ghost Peaks Aldehyde oxidation.Prepare samples fresh. Benzaldehydes oxidize to Benzoic Acid in air.
Poor Isomer Resolution Lack of

-selectivity.
Switch from C18 to Phenyl-Hexyl or Biphenyl column. Lower column temperature to 25°C to enhance

interactions.

References

  • PubChem. (2025).[2] 4-(1H-Pyrazol-3-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kashani, H. N., et al. (2012).[3][4] HPLC – UV Chromatography Determination of Benzaldehyde Arising from Benzyl Alcohol. Semantic Scholar. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(1H-Pyrazol-3-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: Properties and Potential Hazards Based on these analogs, 4-(1H-Pyrazol-3-YL)benzaldehyde should be handled as a compound that is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Properties and Potential Hazards

Based on these analogs, 4-(1H-Pyrazol-3-YL)benzaldehyde should be handled as a compound that is potentially:

  • Harmful if swallowed.

  • A cause of skin irritation.[2]

  • A cause of serious eye irritation.[2]

  • A cause of respiratory irritation.[2]

The pyrazole moiety itself is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms.[3] The chemical reactivity of pyrazoles can be influenced by the substituents on the ring. The aldehyde group is a known reactive functional group that can participate in various chemical transformations.

Table 1: Chemical and Physical Properties of 4-(1H-Pyrazol-3-YL)benzaldehyde

PropertyValueSource
CAS Number 179057-29-5
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Physical Form White to Yellow Solid
Purity 98%
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling 4-(1H-Pyrazol-3-YL)benzaldehyde. The following recommendations are based on best practices for handling potentially hazardous chemical solids and the known hazards of similar compounds.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always consult the glove manufacturer's resistance chart for specific chemicals if available.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of 4-(1H-Pyrazol-3-YL)benzaldehyde, from receiving to storage.

Workflow for Handling 4-(1H-Pyrazol-3-YL)benzaldehyde

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal receiving 1. Receiving: Inspect container for damage. Verify label information. storage 2. Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials. receiving->storage Upon receipt ppe 3. Don Appropriate PPE: Safety goggles (and face shield if needed). Nitrile gloves. Lab coat. storage->ppe Before handling fume_hood 4. Work in a Chemical Fume Hood: Ensure proper ventilation. Minimize inhalation exposure. ppe->fume_hood weighing 5. Weighing and Transfer: Handle as a solid to avoid dust generation. Use appropriate tools (spatula, weighing paper). fume_hood->weighing experiment 6. Experimental Use: Add to reaction vessel carefully. Monitor reaction for any signs of incompatibility. weighing->experiment decontamination 7. Decontamination: Clean work area and equipment. Dispose of contaminated materials as hazardous waste. experiment->decontamination After experiment waste_disposal 8. Waste Disposal: Segregate waste. Label waste containers clearly. Follow institutional and local regulations. decontamination->waste_disposal

Caption: Workflow for the safe handling of 4-(1H-Pyrazol-3-YL)benzaldehyde.

Detailed Steps:
  • Receiving and Inspection: Upon receiving the container of 4-(1H-Pyrazol-3-YL)benzaldehyde, visually inspect it for any signs of damage or leakage. Verify that the label correctly identifies the contents and includes hazard information.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4] The container should be kept tightly closed to prevent contamination and potential release. It is crucial to store it separately from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure that all required PPE is correctly donned as outlined in the previous section.

  • Engineering Controls: All manipulations of 4-(1H-Pyrazol-3-YL)benzaldehyde should be performed in a certified chemical fume hood to ensure adequate ventilation and to minimize the risk of inhalation exposure.

  • Weighing and Transfer: When weighing and transferring the solid material, handle it carefully to avoid the generation of dust. Use appropriate tools such as a spatula and weighing paper.

  • Experimental Use: When adding the compound to a reaction vessel, do so in a controlled manner. Be mindful of the potential reactivity of the aldehyde and pyrazole functionalities. Aromatic aldehydes can be susceptible to oxidation, and pyrazoles can react with both electrophiles and nucleophiles.[3][5]

  • Decontamination: After handling is complete, thoroughly decontaminate the work area and any equipment used. Any disposable materials that have come into contact with the chemical, such as gloves and weighing paper, should be disposed of as hazardous waste.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-(1H-Pyrazol-3-YL)benzaldehyde and any associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste:

    • Unused or expired 4-(1H-Pyrazol-3-YL)benzaldehyde should be disposed of in its original container if possible, or in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • If the compound is used in a solution, the resulting liquid waste should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

Labeling and Storage of Waste:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 4-(1H-Pyrazol-3-YL)benzaldehyde".[6] The container should be kept sealed and stored in a designated satellite accumulation area until it is collected for disposal.

Final Disposal:

The final disposal of chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] The likely method of disposal for this type of organic compound is high-temperature incineration at an approved facility. Never dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Integrity

The safe handling of 4-(1H-Pyrazol-3-YL)benzaldehyde is paramount for the well-being of laboratory personnel and the integrity of research outcomes. By adhering to the comprehensive guidelines outlined in this document, researchers can confidently work with this compound while minimizing risks. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and the most current regulatory guidelines.

References

  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. (n.d.). BenchChem.
  • 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | 179057-29-5. (n.d.). Sigma-Aldrich.
  • Aldehydes exposure analysis. (2022, September 29). RPS.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • synthesis and reactivity of some pyrazole derivatives. (n.d.). Shodhganga.
  • SAFETY DATA SHEET for 4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). Fisher Scientific.
  • 179057-29-5|4-(1H-Pyrazol-3-yl)benzaldehyde. (n.d.). Ambeed.
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J.
  • SAFETY DATA SHEET for Pyrazole. (n.d.). MilliporeSigma.
  • Supplementary Exposure Limits. (n.d.). NIOSH - CDC.
  • SAFETY DATA SHEET for 3-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). Fisher Scientific.
  • HAZARD SUMMARY for BENZALDEHYDE. (n.d.). New Jersey Department of Health.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • SAFETY DATA SHEET for 1H-Pyrazole. (n.d.). Fisher Scientific.
  • WASTE MANAGEMENT. (2022, February 17). The University of Edinburgh.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (2015, February 27). Organic Letters.
  • MATERIAL SAFETY DATA SHEET for BENZALDEHYDE. (2011, February 25). Ekinci Kimya.
  • SAFETY DATA SHEET for Aldehydes, n.o.s. (n.d.). MilliporeSigma.
  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-Pyrazol-3-YL)benzaldehyde
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